molecular formula C18H13ClN2O3 B2535051 N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide CAS No. 951971-06-5

N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide

Cat. No. B2535051
CAS RN: 951971-06-5
M. Wt: 340.76
InChI Key: LIUPDFZTIHHKIS-UHFFFAOYSA-N
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Description

The compound "N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide" is a derivative of hydroxyquinoline, which is a scaffold known to possess a wide range of biological activities. The hydroxyquinoline core structure has been extensively studied due to its potential as a cytotoxic agent against various cancer cell lines. The presence of a carboxamide group and specific substituents can significantly influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves the use of carboxylic acids as starting materials, which are then converted to the corresponding carboxamides. A practical method for this conversion is mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . This method could potentially be applied to the synthesis of "this compound" by adapting the benzylic lithiation approach.

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives is crucial in determining their biological activity. For instance, the study of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides revealed that the position of the carboxamide group significantly affects the compound's cytotoxic activity . The non-planar nature of these molecules, as determined by X-ray diffraction, suggests that the spatial arrangement of substituents around the hydroxyquinoline core is an important factor in their activity profile .

Chemical Reactions Analysis

The reactivity of hydroxyquinoline carboxamides is influenced by the substituents on the phenyl ring and the position of the carboxamide group. The synthesis of various derivatives has shown that these compounds can undergo reactions typical for carboxamides, such as peptide coupling, which is used to create a diverse range of potential anti-proliferative agents . The reactivity of these compounds can be further explored to synthesize novel derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyquinoline derivatives are influenced by their molecular structure. The presence of a carboxamide group and specific substituents can affect the compound's polarity, solubility, and fluorescence properties. For example, the synthesis of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides has shown that these compounds possess interesting fluorescent properties, which could be compared to isomeric compounds . The fluorescence of these compounds can be a valuable property for their potential use as imaging agents in cancer research.

Scientific Research Applications

Antimicrobial Properties

N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide and its derivatives have been explored for their potential antimicrobial properties. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this structure, which were screened for in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and others. These compounds were characterized using techniques like IR, 1H NMR, 13C NMR, and Mass spectra, indicating the relevance of such structures in the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Mass Spectrometry Analysis

Another area of application for compounds structurally related to this compound is in the field of mass spectrometry. Thevis et al. (2008) discussed the gas-phase reaction of substituted isoquinolines, noting the formation of carboxylic acids under collision-induced dissociation in mass spectrometers. This research provides insights into the behavior of such compounds in mass spectrometric analyses, which is critical for their characterization and for understanding their potential as drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Synthesis and Characterization

Desai, Shihora, and Moradia (2007) also contributed to the synthesis and characterization of new quinazolines, evaluating their antimicrobial activities. This research underscores the ongoing interest in quinoline derivatives for their potential pharmacological applications. The process of synthesizing these compounds involves various chemical reactions and characterizations, indicating a broad area of research in organic chemistry focused on such structures (Desai, Shihora, & Moradia, 2007).

Analytical and Pharmacological Research

Further research by Beuck et al. (2011) explores the development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers, using structures based on the isoquinoline-3-carboxamide scaffold. This indicates the role of such compounds in the analytical and pharmacological research, particularly in the context of doping control and the development of new therapeutic agents (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).

properties

IUPAC Name

N-(4-acetylphenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-10(22)11-5-7-12(8-6-11)21-18(24)14-9-20-16-13(17(14)23)3-2-4-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUPDFZTIHHKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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